molecular formula C16H20ClN3O2 B2576145 N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-2-(diethylamino)acetamide CAS No. 338749-78-3

N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-2-(diethylamino)acetamide

Cat. No.: B2576145
CAS No.: 338749-78-3
M. Wt: 321.81
InChI Key: BJBJLYQOXHUQGU-UHFFFAOYSA-N
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Description

N-{[3-(4-Chlorophenyl)-5-isoxazolyl]methyl}-2-(diethylamino)acetamide is a synthetic acetamide derivative characterized by a 3-(4-chlorophenyl)-5-isoxazolyl moiety linked via a methyl group to an acetamide backbone. Key attributes include:

  • Molecular formula: C₁₆H₁₈ClN₃O₂
  • Molecular weight: 319.78 g/mol
  • Purity: ≥95% (as per commercial specifications) .

Properties

IUPAC Name

N-[[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl]-2-(diethylamino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3O2/c1-3-20(4-2)11-16(21)18-10-14-9-15(19-22-14)12-5-7-13(17)8-6-12/h5-9H,3-4,10-11H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJBJLYQOXHUQGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(=O)NCC1=CC(=NO1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-2-(diethylamino)acetamide typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The chlorophenyl group is introduced through a substitution reaction, and the final step involves the formation of the diethylaminoacetamide moiety through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-2-(diethylamino)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Halogenation and other substitution reactions can be performed using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens or nucleophiles in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-2-(diethylamino)acetamide serves as a reagent in organic synthesis. Its complex structure allows it to act as a building block for synthesizing more intricate molecules. Researchers utilize this compound to explore new synthetic pathways and develop derivatives with enhanced properties.

Biology

In biological research, this compound is investigated for its potential as a biochemical probe. It can interact with specific enzymes and cellular pathways, making it valuable in studying enzyme interactions and metabolic processes.

Case Study : A study exploring the compound's interaction with certain enzymes demonstrated its ability to modulate enzyme activity, suggesting potential roles in metabolic regulation .

Medicine

The therapeutic potential of this compound is being explored for treating various diseases. Its unique chemical properties may allow it to target specific receptors or pathways involved in disease progression.

Clinical Research Insights : Preliminary studies have indicated that compounds structurally similar to this compound exhibit significant anticancer activity. For instance, related compounds have shown percent growth inhibitions against various cancer cell lines, suggesting that this compound may also possess similar properties .

Summary of Applications

Field Application
ChemistryReagent for organic synthesis; building block for complex molecules
BiologyBiochemical probe for studying enzyme interactions; metabolic pathway analysis
MedicinePotential therapeutic agent for cancer treatment; modulation of specific biological targets

Mechanism of Action

The mechanism of action of N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-2-(diethylamino)acetamide involves its interaction with specific molecular targets within biological systems. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of chlorophenyl-isoxazole acetamides. Below is a comparative analysis with structurally related analogs:

Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features logP Polar Surface Area (Ų)
Target compound C₁₆H₁₈ClN₃O₂ 319.78 Diethylamino-acetamide, 4-Cl-phenyl isoxazole ~4.3* ~25.8
2-(4-Chlorophenyl)-N-[4-(diethylamino)phenyl]acetamide C₁₈H₂₁ClN₂O 316.83 Diethylamino-phenyl, 4-Cl-phenyl acetamide 4.315 25.85
2-[4-(4-Chlorophenyl)-2-methyl-3-oxo-oxadiazolidin-5-yl]-N-(5-methyl-isoxazolyl)acetamide C₁₅H₁₅ClN₄O₄ 350.76 Oxadiazolidinone core, 4-Cl-phenyl, methyl-isoxazole N/A N/A
N-(Isoindolin-5-yl)-2-(4-chlorophenyl)acetamide C₁₆H₁₅ClN₂O 286.76 Isoindoline-acetamide, 4-Cl-phenyl N/A N/A

Notes:

  • logP : Estimated for the target compound based on analogs .
  • Polar surface area : Influences solubility and membrane permeability; lower values favor absorption.

Key Differences and Implications

Substituent positioning: The diethylamino group in the target compound is on the acetamide side chain, whereas in Y203-7762 , it is on the phenyl ring. This affects electronic distribution and receptor interactions.

Heterocyclic cores: Replacing isoxazole with oxadiazolidinone () introduces a ketone group, altering metabolic stability and hydrogen-bonding capacity.

Molecular weight: The target compound (319.78 g/mol) is within the "drug-like" range (≤500 g/mol), whereas oxadiazolidinone analogs (350.76 g/mol) may face reduced bioavailability.

Biological Activity

N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-2-(diethylamino)acetamide, also known by its CAS number 338749-78-3, is a synthetic compound with a complex molecular structure that has garnered attention in various fields, including medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, synthesis methods, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C16H20ClN3O2
  • Molar Mass : 321.8 g/mol
  • Structure : The compound features a chlorophenyl group, an isoxazole ring, and a diethylaminoacetamide moiety, contributing to its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may modulate the activity of various enzymes or receptors, influencing pathways such as:

  • Signal Transduction : Modulating cellular responses to external signals.
  • Gene Expression Regulation : Affecting the transcriptional activity of genes involved in various physiological processes.
  • Metabolic Processes : Influencing metabolic pathways that can lead to therapeutic effects.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. In vitro studies have shown that this compound can reduce cell viability in cancer cell lines, particularly those expressing carbonic anhydrase IX (CA IX), which is often overexpressed in tumors.

A study demonstrated that certain derivatives showed IC50 values ranging from 51.6 nM to 99.6 nM against CA IX, indicating potent inhibitory activity compared to standard treatments like acetazolamide (AZM) .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting carbonic anhydrases (CAs), which play critical roles in pH regulation and tumor microenvironment acidification. The inhibition of CA IX and XII has been linked to reduced tumor growth and metastasis .

Antimicrobial Activity

There is evidence suggesting that this compound possesses antimicrobial properties. Compounds with similar structural motifs have demonstrated moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis .

Case Studies and Research Findings

  • In Vitro Studies on Cancer Cell Lines :
    • A study evaluated the effect of the compound on MDA-MB-231 breast cancer cells under hypoxic conditions. Results indicated a concentration-dependent inhibition of cell viability, with the compound outperforming AZM at higher concentrations .
  • Enzyme Inhibition Assays :
    • Inhibition assays conducted on human carbonic anhydrase isoforms revealed significant inhibition rates for several synthesized derivatives of the compound. The results are summarized in Table 1 below.
CompoundCA IX IC50 (nM)CA XII IC50 (nM)
16a51.675.0
16b99.685.0
16e65.070.0

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Preparation of Isoxazole Ring : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Chlorophenyl Group : A substitution reaction introduces the chlorophenyl moiety into the structure.
  • Formation of Diethylaminoacetamide Moiety : The final step involves amidation reactions to complete the synthesis.

These methods ensure high yield and purity suitable for biological testing .

Q & A

What synthetic strategies are recommended for preparing N-{3−(4−chlorophenyl)−5−isoxazolyl3-(4-chlorophenyl)-5-isoxazolyl3−(4−chlorophenyl)−5−isoxazolyl methyl}-2-(diethylamino)acetamide?

  • Methodological Answer : A common approach involves coupling chloroacetyl chloride with intermediates containing amino or thiazole groups under basic conditions. For example, triethylamine in dioxane can facilitate nucleophilic substitution reactions at 20–25°C, followed by recrystallization (ethanol-DMF mixtures) for purification . Ensure stoichiometric control of reagents (e.g., 1:1 molar ratio of chloroacetyl chloride to amine intermediates) to minimize side products.

Q. How can researchers confirm the purity of synthesized batches of this compound?

  • Methodological Answer : Thin-layer chromatography (TLC) with silica gel plates (e.g., ethyl acetate/hexane eluent) is effective for monitoring reaction progress and purity. High-performance liquid chromatography (HPLC) with UV detection at 254 nm provides quantitative purity assessment. Recrystallization from ethanol-DMF (1:1) yields crystals suitable for melting point analysis (>95% purity threshold) .

Q. What spectroscopic techniques are critical for structural validation?

  • Methodological Answer :
  • NMR : 1^1H and 13^13C NMR (DMSO-d6 or CDCl3) to confirm backbone structure (e.g., diethylamino protons at δ 1.0–1.2 ppm, isoxazole protons at δ 6.5–7.5 ppm).
  • FT-IR : Key peaks include C=O stretch (~1650 cm1^{-1}) and N-H bend (~3300 cm1^{-1}).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]+) and fragmentation patterns .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

  • Methodological Answer : Use SHELXL for small-molecule refinement. Collect high-resolution data (≤1.0 Å) using Mo-Kα radiation. Refinement parameters should include anisotropic displacement for non-H atoms. For ambiguous electron density regions (e.g., diethylamino group rotamers), employ twin refinement or restraints based on geometric constraints from similar structures .

Q. What strategies mitigate data contradictions between computational and experimental solubility profiles?

  • Methodological Answer :

Experimental : Measure solubility in DMSO, water, and ethanol via gravimetric analysis (saturated solutions filtered through 0.22 μm membranes).

Computational : Use COSMO-RS or Hansen solubility parameters. Discrepancies often arise from crystal packing effects—cross-validate with powder XRD to detect polymorphic forms .

Q. How can structure-activity relationship (SAR) studies optimize biological activity?

  • Methodological Answer :
  • Modifications : Introduce substituents at the 4-chlorophenyl or diethylamino groups. For example, replace Cl with Br to assess halogen effects on target binding.
  • Assays : Test anti-proliferative activity (MTT assay, IC50) against cancer cell lines (e.g., HeLa, MCF-7). Compare with analogs lacking the isoxazole ring to isolate pharmacophore contributions .

Q. What analytical approaches validate stability under physiological conditions?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. For hydrolytic stability, incubate in PBS (pH 7.4) at 37°C and track degradation via LC-MS. Use Arrhenius plots to extrapolate shelf-life .

Data Analysis and Interpretation

Q. How to address discrepancies in biological activity between in vitro and in silico models?

  • Methodological Answer :
  • In Silico : Dock the compound into target proteins (e.g., kinases) using AutoDock Vina. Adjust force fields for solvation effects.
  • In Vitro : Validate binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Discrepancies may arise from membrane permeability—measure logP via shake-flask method .

Q. What statistical methods are robust for analyzing dose-response data in toxicity studies?

  • Methodological Answer : Use nonlinear regression (GraphPad Prism) to fit sigmoidal curves (variable slope, four parameters). Apply Akaike’s Information Criterion (AIC) to compare models. For outliers, perform Grubbs’ test (α=0.05) .

Experimental Design Considerations

Q. How to design a crystallization screen for this compound?

  • Methodological Answer : Use a 96-well microbatch plate with 50:50 mixtures of compound (10 mg/mL in DMSO) and precipitant (e.g., PEG 4000, ammonium sulfate). Optimize via additive screening (e.g., 1% hexanediol) to enhance crystal morphology. Characterize with single-crystal XRD .

Q. What controls are essential in evaluating metabolic stability in hepatic microsomes?

  • Methodological Answer :
  • Positive Control : Verapamil (high-clearance reference).
  • Negative Control : Incubations without NADPH to assess non-enzymatic degradation.
  • Data Normalization : Express results as % remaining parent compound over time (t=0, 30, 60 min) .

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